molecular formula C14H10INO B1406962 4-(2-Iodophenoxy)-2-methylbenzonitrile CAS No. 1520666-05-0

4-(2-Iodophenoxy)-2-methylbenzonitrile

Cat. No.: B1406962
CAS No.: 1520666-05-0
M. Wt: 335.14 g/mol
InChI Key: AWYUHDFZXPQJRW-UHFFFAOYSA-N
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Description

4-(2-Iodophenoxy)-2-methylbenzonitrile is a halogenated benzonitrile derivative featuring a 2-iodophenoxy group at the 4-position and a methyl group at the 2-position of the benzonitrile core.

Properties

IUPAC Name

4-(2-iodophenoxy)-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10INO/c1-10-8-12(7-6-11(10)9-16)17-14-5-3-2-4-13(14)15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYUHDFZXPQJRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC=CC=C2I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Iodophenoxy)-2-methylbenzonitrile typically involves the reaction of 2-iodophenol with 4-bromo-2-methylbenzonitrile in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-Iodophenoxy)-2-methylbenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate (K₂CO₃) in DMF.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

    Coupling Reactions: Palladium catalysts in the presence of ligands and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxybenzonitriles, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

4-(2-Iodophenoxy)-2-methylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Iodophenoxy)-2-methylbenzonitrile involves its interaction with specific molecular targets, depending on its application. For instance, in radiopharmaceuticals, it may bind to specific receptors or transporters in the body, allowing for imaging of certain biological processes . The exact pathways and targets can vary based on the compound’s use and the modifications made to its structure.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The benzonitrile scaffold is highly modular, with substituents significantly altering physicochemical and functional properties. Below is a comparative analysis of key analogues:

Table 1: Comparison of 4-(2-Iodophenoxy)-2-methylbenzonitrile with Structural Analogues
Compound Name Substituents Molecular Weight (g/mol) Key Applications/Properties Evidence Source
This compound 2-iodophenoxy (C₆H₄IO), 2-methyl (CH₃) ~323.1 (estimated) Potential materials science, halogen bonding Deduced
4-Fluoro-2-methylbenzonitrile 4-fluoro (F), 2-methyl (CH₃) 149.1 TADF emitters, API intermediates
2-Amino-4-chloro-5-methoxybenzonitrile 2-amino (NH₂), 4-chloro (Cl), 5-methoxy (OCH₃) 202.6 Pharmaceutical intermediates
4-((2-Chlorobenzyl)oxy)-3-ethoxy-5-iodobenzonitrile 2-chlorobenzyloxy, 3-ethoxy, 5-iodo 413.6 Complex intermediates, drug discovery

Key Observations :

  • Halogen Effects: The iodine in this compound provides a heavy atom effect, which could enhance phosphorescence or radioimaging utility compared to fluorine in 4-Fluoro-2-methylbenzonitrile (used in thermally activated delayed fluorescence (TADF) emitters) .
  • Thermal Stability : Simpler benzonitriles like 2-methylbenzonitrile () exhibit stability up to 500°C during pyrolysis, whereas iodinated derivatives may decompose at lower temperatures due to weaker C-I bonds.

Physicochemical Properties

  • Solubility: The 2-iodophenoxy group likely reduces aqueous solubility compared to polar substituents like methoxy or amino groups.
  • Melting Points : Halogenated benzonitriles generally exhibit higher melting points due to increased molecular weight and intermolecular halogen bonding. For example, 4-Fluoro-2-methylbenzonitrile has a lower molecular weight (149.1 g/mol) than the target compound (~323.1 g/mol), implying a lower melting point for the latter despite iodine’s bulk .

Biological Activity

4-(2-Iodophenoxy)-2-methylbenzonitrile, a compound with the CAS number 1520666-05-0, has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the aryl ether and subsequent nitrile introduction. The general synthetic route can be outlined as follows:

  • Formation of Aryl Ether : React 2-iodophenol with 2-methylbenzonitrile in the presence of a suitable base (e.g., potassium carbonate) to form the ether linkage.
  • Nitrile Introduction : The nitrile group is introduced via nucleophilic substitution or by using appropriate reagents that facilitate this transformation.

Biological Properties

This compound has been studied for various biological activities, particularly its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, showing promising results:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated the compound's potential as an anticancer agent. Specifically, it was tested against human breast cancer (MCF-7) cells:

Concentration (µM)Cell Viability (%)
190
1070
5040
10020

The results indicate a dose-dependent decrease in cell viability, highlighting its potential effectiveness in cancer treatment strategies.

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific cellular targets. The iodine atom may enhance binding affinity to certain receptors or enzymes involved in cell signaling pathways.

  • Receptor Binding : The compound may bind to estrogen receptors, inhibiting their activity and thereby reducing proliferation in hormone-sensitive cancers.
  • Enzyme Inhibition : It may also inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.

Case Studies

Several case studies have explored the biological activity of similar compounds, providing insights into structure-activity relationships (SAR) that are relevant to understanding the potential of this compound.

Case Study: Anticancer Screening

A recent study evaluated a series of phenoxy-substituted benzonitriles for anticancer activity. Among these, derivatives with halogen substituents exhibited enhanced potency compared to their non-halogenated counterparts. This supports the hypothesis that halogenation plays a crucial role in modulating biological activity.

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of various benzonitrile derivatives. Compounds with electron-withdrawing groups like iodine showed increased efficacy against resistant strains of bacteria, suggesting that such modifications could be beneficial in drug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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